



Application Notes: Bodipy-TS Staining for Live Cell Thiol Detection

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Compound of Interest		
Compound Name:	Bodipy-TS	
Cat. No.:	B12089329	Get Quote

Introduction

Bodipy-TS, also known as Thiol-green 2, is a highly sensitive and specific fluorescent probe designed for the detection and quantification of thiols in living cells.[1] Thiols, such as glutathione (GSH), are critical for maintaining cellular redox homeostasis, and their dysregulation is associated with numerous pathological conditions. **Bodipy-TS** offers a robust method for researchers, scientists, and drug development professionals to monitor intracellular thiol levels with high spatial and temporal resolution. This "turn-on" probe is essentially non-fluorescent in its native state and exhibits a significant increase in fluorescence upon reaction with thiols, providing a high signal-to-noise ratio.[1]

Principle of Detection

The mechanism of **Bodipy-TS** relies on a specific chemical reaction between its thiosulfonate group and the sulfhydryl group (-SH) of a thiol-containing molecule (R-SH). In its native state, the **Bodipy-TS** molecule's fluorescence is quenched. Upon reaction with a thiol, a disulfide bond is formed, leading to a structural change that releases the quenching effect and results in a bright green fluorescence.[1] This direct and rapid reaction allows for the real-time monitoring of thiol dynamics within the cellular environment.

Key Features of Bodipy-TS

• High Specificity: The thiosulfonate scaffold reacts selectively with thiol groups.[1]



- "Turn-On" Fluorescence: Exhibits low background fluorescence and a significant increase in signal upon binding to thiols, ensuring a high signal-to-noise ratio.
- Live-Cell Compatibility: Demonstrates low cytotoxicity, making it suitable for imaging in living cells.[1]
- Rapid Reaction: The reaction with thiols is fast, enabling the detection of dynamic changes in thiol concentrations.
- Photostability: Like other BODIPY dyes, it offers good photostability, allowing for longer imaging experiments.

Applications in Research and Drug Development

- Oxidative Stress Studies: Monitoring the depletion of glutathione and other thiols as an indicator of oxidative stress.
- Drug Discovery: Screening compounds that modulate cellular redox states by affecting thiol levels.
- Disease Research: Investigating the role of thiol dysregulation in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
- Cell Health and Viability Assays: Assessing cellular health based on the maintenance of a reducing intracellular environment.

Quantitative Data Summary

While specific quantitative data for **Bodipy-TS** in various cell lines is not extensively documented in readily available literature, the following table provides representative data for thiol-reactive fluorescent probes to guide experimental design. Researchers should perform their own calibrations to obtain precise quantitative results.



Parameter	Bodipy-TS (Thiol- green 2)	Representative Thiol Probes	Application Context
Excitation Wavelength (nm)	~490 - 510	485 - 510	Fluorescence Microscopy, Flow Cytometry
Emission Wavelength (nm)	~515 - 525	515 - 535	Fluorescence Microscopy, Flow Cytometry
Typical Working Concentration	1 - 10 μM (recommended)	1 - 25 μΜ	Live Cell Imaging
Incubation Time	15 - 60 minutes	10 - 60 minutes	Live Cell Imaging
Fluorescence Enhancement	>200-fold (in solution)	>100-fold	Upon reaction with thiols
Detection Limit (in solution)	Not specified	10 nM - 0.2 μM	In vitro thiol quantification

Experimental Protocol: Bodipy-TS Staining in Live Adherent Cells

This protocol provides a general guideline for staining live adherent cells with **Bodipy-TS**. Optimization may be required for different cell types and experimental conditions.

Materials:

- Bodipy-TS (Thiol-green 2)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4



 Positive and negative controls (e.g., N-acetylcysteine as a thiol source, and a thiol-depleting agent like N-ethylmaleimide (NEM))

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of **Bodipy-TS** in anhydrous DMSO. Store unused stock solution in small aliquots at -20°C, protected from light and moisture.
 - On the day of the experiment, dilute the **Bodipy-TS** stock solution in a live-cell imaging medium to the desired final working concentration (e.g., 1-10 μM). Vortex briefly to ensure complete mixing.
- Cell Preparation:
 - Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) until they reach the desired confluency (typically 60-80%).
 - For experimental treatments, treat the cells with the compounds of interest for the desired duration before staining. Include appropriate vehicle controls.
- Staining:
 - Aspirate the cell culture medium from the wells.
 - Wash the cells once with warm PBS.
 - Add the pre-warmed **Bodipy-TS** working solution to the cells, ensuring the entire cell monolayer is covered.
 - Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light.
 The optimal incubation time should be determined empirically.
- · Washing:
 - Aspirate the staining solution.



 Wash the cells two to three times with warm live-cell imaging medium or PBS to remove any unbound probe.

Imaging:

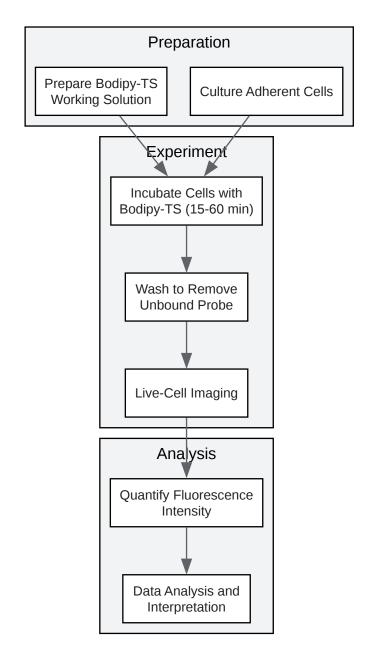
- Add fresh, pre-warmed live-cell imaging medium to the cells.
- Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm).
- Acquire images using consistent settings for all experimental conditions to allow for accurate comparison of fluorescence intensity.

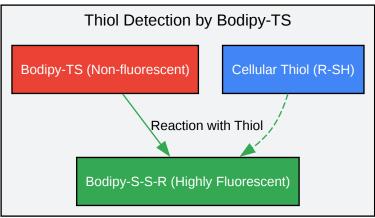
Data Analysis:

- Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
- Normalize the fluorescence intensity to a control group or a background region.
- For quantitative measurements, a calibration curve can be generated using known concentrations of a standard thiol like glutathione.

Visualizations









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References

- 1. researchgate.net [researchgate.net]
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